2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features an indole and triazole moiety. Indole derivatives are known for their wide range of biological activities, while triazoles are often used in medicinal chemistry due to their stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe triazole ring is then synthesized separately and coupled with the indole derivative under specific conditions, such as the use of a base-promoted reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazole ring can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetylglycine: Another indole derivative with different functional groups.
2-(1H-indol-3-yl)ethan-1-ol: A simpler indole derivative with a hydroxyl group.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of an indole and triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler indole derivatives .
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-11(2)8-16-19-18(22-21-16)20-17(25)10-23-9-14(12(3)24)13-6-4-5-7-15(13)23/h4-7,9,11H,8,10H2,1-3H3,(H2,19,20,21,22,25) |
InChI Key |
MVXSCPVCRPFOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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